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Introduction

Native Polyacrylamide Gel Electrophoresis (PAGE) is a powerful analytical technique used to
separate proteins in their native, folded state.[1][2] Unlike denaturing techniques like SDS-
PAGE, native PAGE avoids the use of detergents that would disrupt protein structure, allowing
for the analysis of protein conformation, assembly, and biological activity.[2][3] Separation is
based on a combination of the protein's intrinsic charge, size, and shape.[1][4] This method is
particularly valuable for studying protein-protein interactions, determining the subunit
composition of protein complexes, and assessing protein purity while preserving enzymatic or
other biological functions.[5] Gradient gels are often employed in native PAGE to sharpen
protein bands and allow for the separation of a complex mixture of proteins on a single gel.[3]

This document provides a detailed methodology for performing native PAGE using a
discontinuous buffer system with an acrylamide gel.

Experimental Protocols
l. Reagent and Buffer Preparation

Proper preparation of reagents and buffers is critical for successful native PAGE. The following
tables outline the necessary components and their concentrations.

Table 1: Stock Solutions
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Reagent

Composition

Storage

40% Acrylamide/Bis-
acrylamide (29:1 or 37.5:1)

38.96 g Acrylamide, 1.04 g
Bis-acrylamide in 100 mL

deionized H20

4°C, protected from light

1.5 M Tris-HCI, pH 8.8

18.2 g Tris base in 80 mL
deionized H20, adjust pH to

4°C
(Resolving Gel Buffer) 8.8 with HCI, bring volume to
100 mL
6 g Tris base in 80 mL
0.5 M Tris-HCI, pH 6.8 deionized H20, adjust pH to a°C

(Stacking Gel Buffer)

6.8 with HCI, bring volume to
100 mL

10% Ammonium Persulfate
(APS)

0.1 g APS in 1 mL deionized
H20

Prepare fresh daily

TEMED (N,N,N',N'-

Tetramethylethylenediamine)

Room Temperature

10X Tris-Glycine Running

30.3 g Tris base, 144 g Glycine

in 1 L deionized H20 (do not 4°C
Buffer .

adjust pH)

250 mM Tris-HCI pH 6.8, 100%
4X Native Sample Buffer Glycerol, 0.04% Bromophenol 4°C

Blue

Il. Gel Casting

This protocol describes the preparation of a standard 1.0 mm thick mini-gel. Volumes should be
adjusted for different gel sizes.

Table 2: Resolving Gel Formulation (for one 10 mL mini-gel)
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40%
Acrylamide . 1.5 M Tris- Deionized

Acrylamide/ 10% APS TEMED
% ] HCI, pH 8.8 H20

Bis
6% 1.5 mL 2.5mL 5.9 mL 100 pL 10 pL
8% 2.0 mL 2.5mL 5.4 mL 100 pL 10 pL
10% 2.5mL 2.5mL 4.9 mL 100 pL 10 pL
12% 3.0mL 2.5 mL 4.4 mL 100 pL 10 pL

Procedure:

o Assemble the gel casting apparatus according to the manufacturer's instructions.

e In a small beaker, combine the appropriate volumes of 40% Acrylamide/Bis, 1.5 M Tris-HCI

(pH 8.8), and deionized water for the desired resolving gel percentage.

e Add 10% APS and TEMED to initiate polymerization. Swirl gently to mix.[6]

o Immediately pour the resolving gel solution into the gel cassette, leaving sufficient space for

the stacking gel (approximately 2 cm).

o Overlay the resolving gel with water or isopropanol to ensure a flat surface.

» Allow the gel to polymerize for 30-60 minutes.

Table 3: Stacking Gel Formulation (for one 5 mL mini-gel)

Component Volume

40% Acrylamide/Bis 0.65 mL

0.5 M Tris-HCI, pH 6.8 1.25mL

Deionized H20 3.05 mL

10% APS 50 pL

TEMED 5uL
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Procedure:

Once the resolving gel has polymerized, pour off the overlay.

In a separate beaker, combine the components for the stacking gel.

Add 10% APS and TEMED, swirl to mix, and immediately pour the stacking gel solution on
top of the polymerized resolving gel.

Insert the comb into the stacking gel, ensuring no air bubbles are trapped.

Allow the stacking gel to polymerize for 20-30 minutes.[7]

lll. Sample Preparation

Maintaining the native state of the protein is paramount during sample preparation.

o If starting with cells or tissues, perform lysis in a suitable buffer (e.g., Tris or phosphate
buffer, pH 6.5-8.5) on ice.[8] Sonication or dounce homogenization can be used for cell
disruption.[8]

» For membrane proteins, non-ionic detergents such as n-dodecyl-B-D-maltoside (DDM) or
digitonin may be required for solubilization.[9][10] The optimal detergent concentration
should be determined empirically.[9]

o Protease inhibitors should be added to the lysis buffer to prevent protein degradation.[8]

o Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to remove
insoluble material.[3][9]

» Determine the protein concentration of the supernatant.

e Mix the protein sample with 4X Native Sample Buffer to a final concentration of 1X. Do not
heat the samples.[7]

e The recommended protein load per lane is typically 20-30 ng for Coomassie staining and 1-5
ng for silver staining.[3]
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IV. Electrophoresis

Table 4: Running Conditions

Parameter

Condition

Running Buffer

1X Tris-Glycine

Voltage

100-150 V (constant)

Temperature

4°C (run in a cold room or with a cooling unit)

Approximate Run Time

1.5 - 2 hours

Procedure:

o Carefully remove the comb from the polymerized gel and rinse the wells with 1X Tris-Glycine

running buffer.

» Place the gel cassette into the electrophoresis tank and fill the inner and outer chambers

with cold 1X Tris-Glycine running buffer.

e Load the prepared samples into the wells.

» Connect the electrophoresis unit to the power supply and run the gel at a constant voltage. It

is crucial to run native gels at a low temperature to prevent protein denaturation.[5]

» Monitor the migration of the bromophenol blue dye front. Stop the electrophoresis when the

dye front is approximately 1 cm from the bottom of the gel.

V. Visualization

Following electrophoresis, proteins can be visualized using various staining methods.

o Coomassie Staining: A common and relatively sensitive method. The gel is incubated in a

Coomassie Brilliant Blue solution, followed by a destaining step to remove background

staining.
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« Silver Staining: A more sensitive method capable of detecting nanogram quantities of

protein.

o Activity Staining: If the protein of interest is an enzyme, its activity can be detected directly in
the gel by incubating it with a specific substrate that produces a colored or fluorescent

product.

Experimental Workflow
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Figure 1. Experimental workflow for native PAGE.
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Blue Native PAGE (BN-PAGE)

For the analysis of membrane protein complexes, Blue Native PAGE (BN-PAGE) is a widely
used variation. In this technique, the anionic dye Coomassie Brilliant Blue G-250 is added to
the sample. The dye binds to proteins, imparting a net negative charge without denaturing
them.[4][11] This allows for separation primarily based on molecular size.[4]

Key Modifications for BN-PAGE:

o Sample Preparation: Add Coomassie G-250 to the sample preparation. The final
concentration of G-250 is typically one-quarter of the detergent concentration.[9]

o Cathode Buffer: The cathode running buffer contains a low concentration of Coomassie G-
250. It is often recommended to replace the blue cathode buffer with a colorless one after the
dye front has migrated about one-third of the way through the gel, especially for downstream
applications like Western blotting.[11][12]

Troubleshooting

Table 5: Common Problems and Solutions
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Problem

Possible Cause

Solution

Smiling Bands

Uneven heat distribution

Run the gel at a lower voltage
or in a cold room. Ensure

proper buffer levels.

Streaking

Insoluble protein aggregates in

the sample

Centrifuge the sample at a
higher speed or for a longer
duration before loading.
Optimize solubilization

conditions.

No or Poor Migration

Incorrect buffer pH; Protein
has a high pl

Verify the pH of all buffers. For
proteins with a pl > 8.5,
consider reversing the

electrodes.[2]

Fuzzy or Diffuse Bands

Gel polymerization issues;
Protein degradation

Use fresh APS solution. Degas
the gel solutions before
polymerization. Ensure
protease inhibitors are used

during sample preparation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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